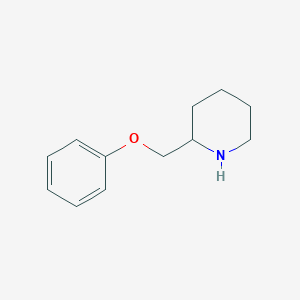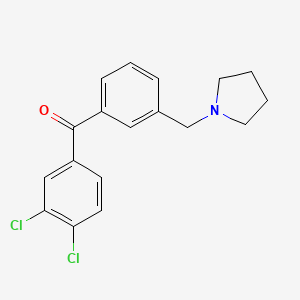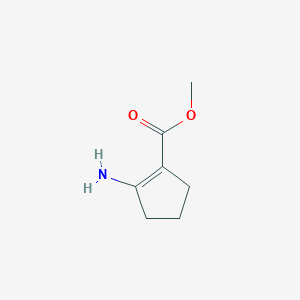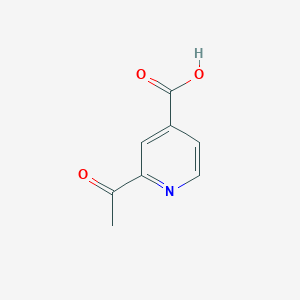
2-(Phenoxymethyl)piperidine
Descripción general
Descripción
2-(Phenoxymethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as PMPP and has been the subject of extensive scientific research due to its unique properties. PMPP is a colorless liquid with a molecular weight of 199.28 g/mol and has a boiling point of 120-122°C.
Aplicaciones Científicas De Investigación
Radiolabeled Probes for σ Receptors
Halogenated 4-(4-phenoxymethyl)piperidines, including variations with phenoxymethyl groups, have been synthesized and evaluated as potential σ receptor ligands. These compounds show promise as radiolabeled probes for σ receptors, potentially aiding in vivo tomographic studies of these receptors in the brain and other organs. The specific binding of these ligands to σ receptors highlights their potential for studying receptor distribution and density in various conditions (Waterhouse et al., 1997).
Anti-Inflammatory Compounds
Research on novel anti-inflammatory compounds has led to the development of benzimidazole piperidine and phenoxy pyridine derivatives. These compounds have shown selective COX-2 inhibition, suggesting their potential as new non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles. This research contributes to the ongoing efforts to find more effective and safer anti-inflammatory therapies (Burayk et al., 2022).
Oxytocic Activity
Studies on a series of piperidinomethyl derivatives of phenols have revealed significant oxytocic activity, potentially surpassing that of ergometrine. These findings are important for understanding the structural factors that contribute to oxytocic activity, which could be relevant in developing new treatments for conditions requiring such pharmacological action (Cohen et al., 1957).
Development of Biological Active Compounds
Research on 4-phenylpiperidine derivatives, particularly those with phenoxymethyl groups, has contributed to the development of compounds with notable anesthetic and anti-inflammatory action. This research is valuable for the development of new local anesthetics and anti-inflammatory agents (Igarashi et al., 1983).
Synthesis of Piperidinone Metabolites
The synthesis of piperidinone metabolites from 2-(2-hydroxyethyl)piperidine, including modifications with phenoxymethyl groups, has implications for the pharmacological study of phenothiazine antipsychotic drugs. This research aids in understanding the metabolism of these drugs and potentially in the development of new pharmacological agents (Lin et al., 1991).
Subtype-Selective NMDA Antagonists
Phenoxymethylpiperidine derivatives have been studied for their role as subtype-selective NMDA antagonists, particularly in the context of neuroprotection and seizure control. This research is crucial for developing more targeted therapies for neurological disorders involving NMDA receptor dysfunction (Gill et al., 2002).
Propiedades
IUPAC Name |
2-(phenoxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h1-3,7-8,11,13H,4-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTUKUBNEBMHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625731 | |
| Record name | 2-(Phenoxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220510-70-3 | |
| Record name | 2-(Phenoxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613264.png)
![4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613265.png)

![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1613272.png)


![[1,4']Bipiperidinyl-4'-carboxylic acid](/img/structure/B1613275.png)
![4-[4-(Trifluoromethyl)phenyl]phenylacetic acid](/img/structure/B1613276.png)



